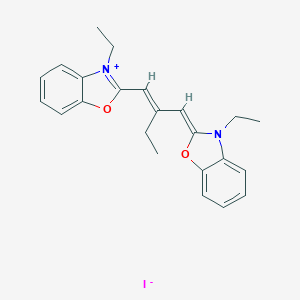
EINECS 213-889-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound EINECS 213-889-7 is a complex organic molecule featuring a benzoxazole core. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms within the ring structure. This particular compound is characterized by its unique structure, which includes two benzoxazole units connected by a conjugated system, and an iodide counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 213-889-7 typically involves multi-step organic reactions The process begins with the preparation of the benzoxazole units, which can be synthesized through the cyclization of o-aminophenols with carboxylic acids or their derivatives
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents is optimized to ensure high yield and purity of the final product. Purification techniques such as recrystallization and chromatography are employed to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
EINECS 213-889-7: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the conjugated system into saturated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the benzoxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized benzoxazole compounds.
Applications De Recherche Scientifique
EINECS 213-889-7: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of EINECS 213-889-7 involves its interaction with molecular targets such as enzymes and receptors. The compound’s conjugated system allows it to participate in electron transfer reactions, which can modulate the activity of these targets. The iodide counterion may also play a role in stabilizing the compound’s structure and enhancing its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Ethyl-2-methylbenzoxazole
- 3-Ethyl-2-benzoxazolylidene
- 3-Ethyl-1,3-benzoxazolium iodide
Uniqueness
EINECS 213-889-7: is unique due to its extended conjugated system and the presence of two benzoxazole units. This structure imparts distinct electronic and optical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
1054-00-8 |
|---|---|
Formule moléculaire |
C23H25IN2O2 |
Poids moléculaire |
488.4 g/mol |
Nom IUPAC |
(2Z)-3-ethyl-2-[(2E)-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzoxazole;iodide |
InChI |
InChI=1S/C23H25N2O2.HI/c1-4-17(15-22-24(5-2)18-11-7-9-13-20(18)26-22)16-23-25(6-3)19-12-8-10-14-21(19)27-23;/h7-16H,4-6H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
HHGMBQLZDCLPTL-UHFFFAOYSA-M |
SMILES |
CCC(=CC1=[N+](C2=CC=CC=C2O1)CC)C=C3N(C4=CC=CC=C4O3)CC.[I-] |
SMILES isomérique |
CC/C(=C\C1=[N+](C2=CC=CC=C2O1)CC)/C=C\3/N(C4=CC=CC=C4O3)CC.[I-] |
SMILES canonique |
CCC(=CC1=[N+](C2=CC=CC=C2O1)CC)C=C3N(C4=CC=CC=C4O3)CC.[I-] |
Synonymes |
3-ethyl-2-[2-[(3-ethyl-3H-benzoxazol-2-ylidene)methyl]but-1-enyl]benzoxazolium iodide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















